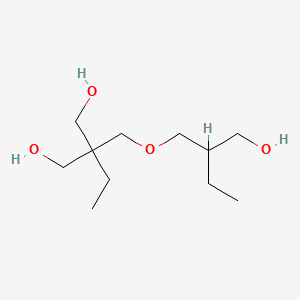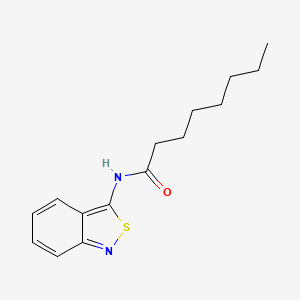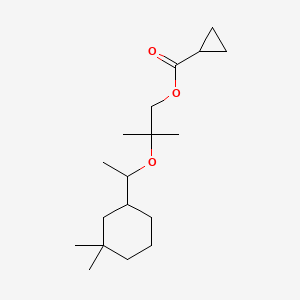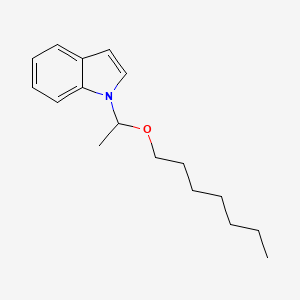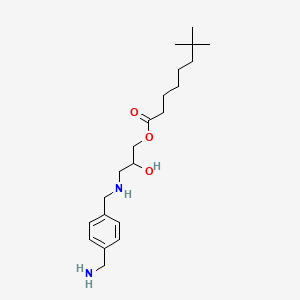
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a unique structure that includes an aminomethyl group, a hydroxypropyl group, and a neodecanoate ester, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-(aminomethyl)benzylamine with a suitable aldehyde or ketone to form the aminomethyl intermediate.
Hydroxypropylation: The aminomethyl intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Esterification: The final step involves the esterification of the hydroxypropyl intermediate with neodecanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps, such as distillation, crystallization, or chromatography, are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxypropyl group
Substitution: Formation of new aminomethyl derivatives
Wissenschaftliche Forschungsanwendungen
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Industrial Chemistry: The compound can be used in the production of specialty chemicals, such as surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of 3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and aminomethyl groups can form hydrogen bonds and electrostatic interactions with the target, while the neodecanoate ester may enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)phenyl derivatives: Compounds with similar aminomethyl groups but different substituents on the phenyl ring.
Hydroxypropyl derivatives: Compounds with hydroxypropyl groups but different ester or amine functionalities.
Neodecanoate esters: Compounds with neodecanoate esters but different amine or alcohol groups.
Uniqueness
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both aminomethyl and hydroxypropyl groups allows for diverse chemical modifications, while the neodecanoate ester enhances its lipophilicity and potential for membrane interactions.
Eigenschaften
CAS-Nummer |
93843-16-4 |
|---|---|
Molekularformel |
C21H36N2O3 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
[3-[[4-(aminomethyl)phenyl]methylamino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H36N2O3/c1-21(2,3)12-6-4-5-7-20(25)26-16-19(24)15-23-14-18-10-8-17(13-22)9-11-18/h8-11,19,23-24H,4-7,12-16,22H2,1-3H3 |
InChI-Schlüssel |
MTYKLOAVGCLBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)OCC(CNCC1=CC=C(C=C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


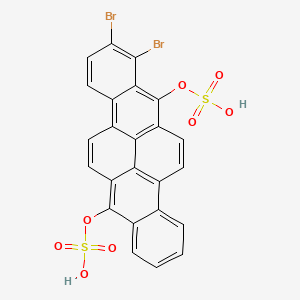

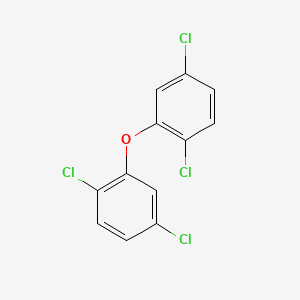
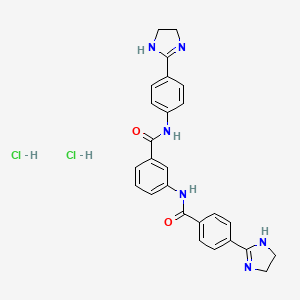
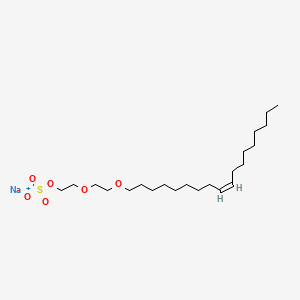

![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)

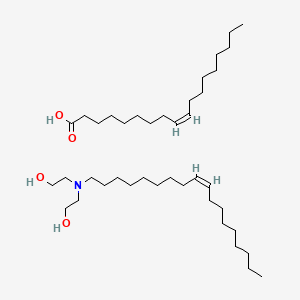
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
